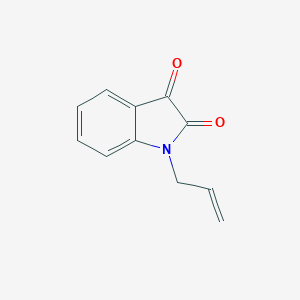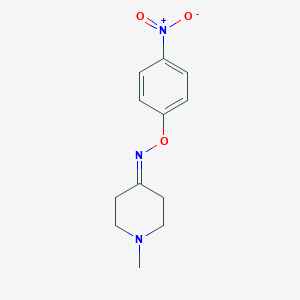
1-methyl-N-(4-nitrophenoxy)piperidin-4-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(4-nitrophenoxy)piperidin-4-imine is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Mechanism Of Action
The exact mechanism of action of 1-methyl-N-(4-nitrophenoxy)piperidin-4-imine is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes and receptors in the brain, thereby reducing inflammation and oxidative stress.
Biochemical And Physiological Effects
1-methyl-N-(4-nitrophenoxy)piperidin-4-imine has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in the brain. This compound has also been found to reduce oxidative stress and improve cognitive function.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-methyl-N-(4-nitrophenoxy)piperidin-4-imine in laboratory experiments is its ability to cross the blood-brain barrier. This allows researchers to study its effects on the brain and its potential use as a therapeutic agent for neurodegenerative disorders. However, one of the limitations of using this compound is its potential toxicity and the need for further studies to determine its safety profile.
Future Directions
There are several future directions for the study of 1-methyl-N-(4-nitrophenoxy)piperidin-4-imine. One of the directions is to further investigate its mechanism of action and its potential use as a therapeutic agent for neurodegenerative disorders. Another direction is to study its toxicity and safety profile in order to determine its potential for clinical use. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Synthesis Methods
1-methyl-N-(4-nitrophenoxy)piperidin-4-imine can be synthesized using different methods. One of the commonly used methods is the reaction of 1-methylpiperidine with 4-nitrophenol in the presence of a catalyst. The reaction mixture is then heated to obtain the desired product. Another method involves the reaction of 1-methylpiperidine with 4-nitrophenyl isocyanate to form the imine.
Scientific Research Applications
1-methyl-N-(4-nitrophenoxy)piperidin-4-imine has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
CAS RN |
30417-87-9 |
|---|---|
Product Name |
1-methyl-N-(4-nitrophenoxy)piperidin-4-imine |
Molecular Formula |
C12H15N3O3 |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
1-methyl-N-(4-nitrophenoxy)piperidin-4-imine |
InChI |
InChI=1S/C12H15N3O3/c1-14-8-6-10(7-9-14)13-18-12-4-2-11(3-5-12)15(16)17/h2-5H,6-9H2,1H3 |
InChI Key |
VXZVTCWJAAIQDA-UHFFFAOYSA-N |
SMILES |
CN1CCC(=NOC2=CC=C(C=C2)[N+](=O)[O-])CC1 |
Canonical SMILES |
CN1CCC(=NOC2=CC=C(C=C2)[N+](=O)[O-])CC1 |
solubility |
37.4 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






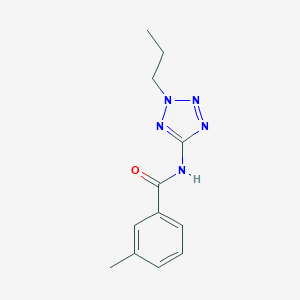
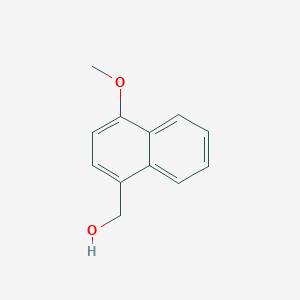
![[2-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-6-methoxyphenyl] benzenesulfonate](/img/structure/B186866.png)
![1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione](/img/structure/B186867.png)
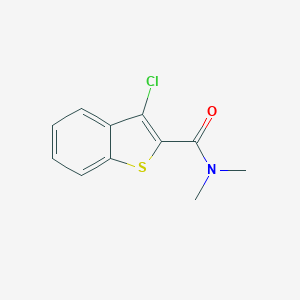
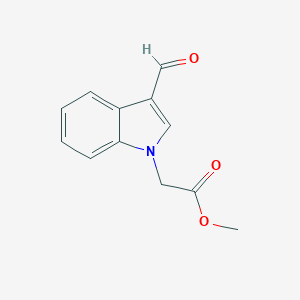
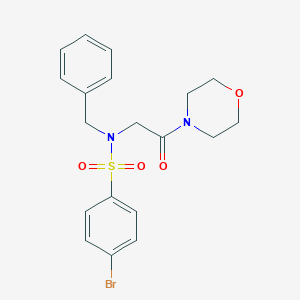
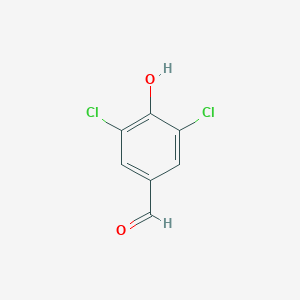
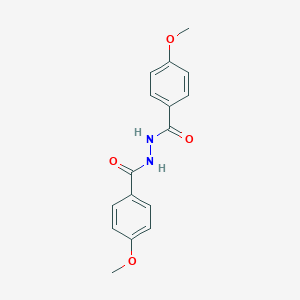
![Ethyl 4-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B186878.png)
